2-Methyl-4-(p-tolyl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(p-tolyl)butan-1-ol is an organic compound with the molecular formula C12H18O It is a secondary alcohol with a methyl group and a p-tolyl group attached to the butan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(p-tolyl)butan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent such as methylmagnesium bromide reacts with a suitable ketone or aldehyde precursor. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(p-tolyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 2-Methyl-4-(p-tolyl)butan-2-one or 2-Methyl-4-(p-tolyl)butanoic acid.
Reduction: Formation of 2-Methyl-4-(p-tolyl)butane.
Substitution: Formation of 2-Methyl-4-(p-tolyl)butyl chloride.
Scientific Research Applications
2-Methyl-4-(p-tolyl)butan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(p-tolyl)butan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The molecular targets and pathways involved can vary, but typically include interactions with hydroxyl groups and aromatic rings.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-butanol: A primary alcohol with a similar structure but lacking the p-tolyl group.
4-Methyl-2-pentanol: Another secondary alcohol with a different alkyl group arrangement.
p-Tolylmethanol: Contains the p-tolyl group but with a different carbon backbone.
Uniqueness
2-Methyl-4-(p-tolyl)butan-1-ol is unique due to the presence of both a methyl group and a p-tolyl group on the butan-1-ol backbone. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C12H18O |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-methyl-4-(4-methylphenyl)butan-1-ol |
InChI |
InChI=1S/C12H18O/c1-10-3-6-12(7-4-10)8-5-11(2)9-13/h3-4,6-7,11,13H,5,8-9H2,1-2H3 |
InChI Key |
GOQWEJCVOGJGRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.